molecular formula C22H27NO4 B4648370 4,6-di-tert-butyl-2-(2-hydroxy-5-methoxyphenyl)-1,3-benzoxazol-7-ol

4,6-di-tert-butyl-2-(2-hydroxy-5-methoxyphenyl)-1,3-benzoxazol-7-ol

Cat. No.: B4648370
M. Wt: 369.5 g/mol
InChI Key: HYTVAYOXXCJOKA-UHFFFAOYSA-N
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Description

“4,6-di-tert-butyl-2-(2-hydroxy-5-methoxyphenyl)-1,3-benzoxazol-7-ol” is a synthetic organic compound that belongs to the class of benzoxazoles. Benzoxazoles are heterocyclic compounds containing a benzene ring fused to an oxazole ring. This particular compound is characterized by the presence of tert-butyl groups and a hydroxy-methoxyphenyl substituent, which may impart unique chemical and physical properties.

Properties

IUPAC Name

4,6-ditert-butyl-2-(2-hydroxy-5-methoxyphenyl)-1,3-benzoxazol-7-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H27NO4/c1-21(2,3)14-11-15(22(4,5)6)18(25)19-17(14)23-20(27-19)13-10-12(26-7)8-9-16(13)24/h8-11,24-25H,1-7H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HYTVAYOXXCJOKA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC(=C(C2=C1N=C(O2)C3=C(C=CC(=C3)OC)O)O)C(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H27NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “4,6-di-tert-butyl-2-(2-hydroxy-5-methoxyphenyl)-1,3-benzoxazol-7-ol” typically involves the following steps:

    Formation of the Benzoxazole Ring: This can be achieved through the cyclization of an appropriate o-aminophenol with a carboxylic acid derivative.

    Introduction of tert-Butyl Groups: The tert-butyl groups can be introduced via Friedel-Crafts alkylation using tert-butyl chloride and a Lewis acid catalyst such as aluminum chloride.

    Hydroxy and Methoxy Substituents: The hydroxy and methoxy groups can be introduced through selective functional group transformations, such as methylation and hydroxylation reactions.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the hydroxy and methoxy groups.

    Reduction: Reduction reactions could target the benzoxazole ring or the substituents.

    Substitution: Electrophilic and nucleophilic substitution reactions may occur, especially at the aromatic ring.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, alkylating agents.

Major Products

    Oxidation Products: Quinones, carboxylic acids.

    Reduction Products: Amines, alcohols.

    Substitution Products: Halogenated derivatives, alkylated compounds.

Scientific Research Applications

“4,6-di-tert-butyl-2-(2-hydroxy-5-methoxyphenyl)-1,3-benzoxazol-7-ol” may have applications in various fields:

    Chemistry: As a ligand in coordination chemistry, a building block in organic synthesis.

    Biology: Potential use as a fluorescent probe or bioactive molecule.

    Medicine: Investigated for its pharmacological properties, such as antioxidant or antimicrobial activity.

    Industry: Utilized in the development of advanced materials, such as polymers and dyes.

Mechanism of Action

The mechanism of action of this compound would depend on its specific application. For example:

    As an Antioxidant: It may scavenge free radicals through electron donation.

    As a Fluorescent Probe: It may interact with specific biomolecules, leading to changes in fluorescence properties.

Comparison with Similar Compounds

Similar Compounds

    2-(2-Hydroxyphenyl)benzoxazole: Lacks the tert-butyl and methoxy groups.

    2-(2-Methoxyphenyl)benzoxazole: Lacks the tert-butyl and hydroxy groups.

    4,6-Di-tert-butyl-2-phenylbenzoxazole: Lacks the hydroxy and methoxy groups.

Uniqueness

“4,6-di-tert-butyl-2-(2-hydroxy-5-methoxyphenyl)-1,3-benzoxazol-7-ol” is unique due to the combination of tert-butyl, hydroxy, and methoxy groups, which may confer distinct chemical reactivity and physical properties compared to its analogs.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4,6-di-tert-butyl-2-(2-hydroxy-5-methoxyphenyl)-1,3-benzoxazol-7-ol
Reactant of Route 2
4,6-di-tert-butyl-2-(2-hydroxy-5-methoxyphenyl)-1,3-benzoxazol-7-ol

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